

Unveiling the Molecular Architecture: An In-depth Spectroscopic Guide to Salicylaldehyde Benzoyl Hydrazone

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Compound of Interest

Compound Name: *Salicylaldehyde benzoyl hydrazone*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and electronic properties is paramount.

Salicylaldehyde benzoyl hydrazone, a versatile Schiff base, has garnered significant interest for its metal-chelating properties and potential therapeutic applications.^[1] This technical guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in further research.

This document outlines the key spectroscopic data, presents detailed experimental protocols for its synthesis and analysis, and visualizes the molecular structure and experimental workflow to facilitate a deeper understanding of this important compound.

Molecular Structure and Spectroscopic Correlation

The unique spectral features of **Salicylaldehyde benzoyl hydrazone** arise from its distinct molecular structure, which includes a salicylaldehyde moiety linked to a benzoyl hydrazide group through an azomethine (-CH=N-) bond. The presence of phenolic hydroxyl, amide, and imine functionalities gives rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of **Salicylaldehyde benzoyl hydrazone** highlighting key functional moieties.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectra of **Salicylaldehyde benzoyl hydrazone**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d_6), reveal characteristic chemical shifts for the protons and carbons in its distinct chemical environments.^[2]

^1H NMR Spectral Data

The proton NMR spectrum is characterized by signals from the phenolic hydroxyl, amide, and azomethine protons, as well as the aromatic protons of the two phenyl rings.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenolic OH	11.89	Singlet	-
Amide NH	11.46	Singlet	-
Azomethine CH=N	8.48	Singlet	-
Aromatic CH (Benzoyl)	7.88	Doublet	7.6
Aromatic CH (Benzoyl)	7.48-7.56	Multiplet	-
Aromatic CH (Salicyl)	7.27	Doublet	8.4
Aromatic CH (Salicyl)	6.33	Doublet	8.4
Aromatic CH (Salicyl)	6.30	Singlet	-

Note: Data compiled from a study where the spectrum was recorded on a 400 MHz spectrometer in DMSO-d_6 .^{[3][4]}

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Amide)	163.0
C-OH (Phenolic)	161.2
Aromatic C	160.0
CH=N (Azomethine)	149.7
Aromatic C	133.5
Aromatic C	132.3
Aromatic C	131.9
Aromatic C	129.0
Aromatic C	128.0
Aromatic C	111.0
Aromatic C	108.2
Aromatic C	103.2

Note: Data compiled from a study where the spectrum was recorded on a 101 MHz spectrometer in DMSO-d₆.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **Salicylaldehyde benzoyl hydrazone** shows characteristic absorption bands corresponding to the vibrations of its key functional groups.

Vibrational Mode	Frequency (cm ⁻¹)
N-H Stretch (Amide)	3300-3350
C=O Stretch (Amide I)	1635-1675
C=N Stretch (Imine)	~1623
N-H Bend (Amide II)	1540-1560
C-O Stretch (Phenol)	1300-1230

Note: Data compiled from multiple sources.[6][7] The presence of a strong band in the 1635-1675 cm⁻¹ region for the amide C=O stretching vibration supports the existence of the compound in its keto (amide) form in the solid state.[6]

Experimental Protocols

Synthesis of Salicylaldehyde Benzoyl Hydrazone

The synthesis of **Salicylaldehyde benzoyl hydrazone** is typically achieved through a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]

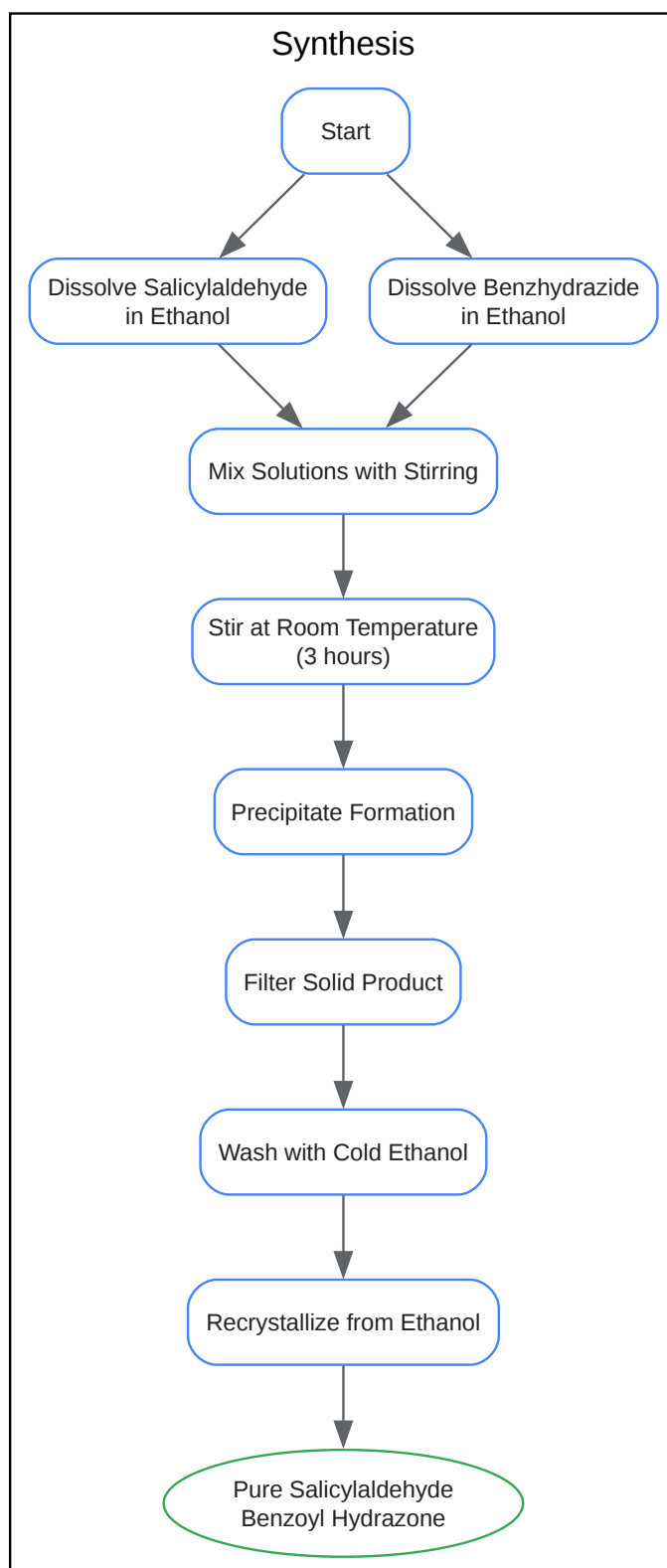
Materials:

- Salicylaldehyde
- Benzoic acid hydrazide (Benzhydrazide)
- Ethanol

Procedure:

- Prepare a solution of benzhydrazide in ethanol.
- In a separate flask, dissolve salicylaldehyde in ethanol.
- Slowly add the salicylaldehyde solution to the benzhydrazide solution with constant stirring at room temperature.[3][4]

- Continue stirring the mixture for a specified period (e.g., 3 hours) at room temperature. A precipitate will form.[\[3\]](#)[\[4\]](#)
- Collect the solid product by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.[\[1\]](#)
- The crude product can be further purified by recrystallization from ethanol to yield a pale yellow crystalline solid.[\[1\]](#)



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Caption: A typical workflow for the synthesis of **Salicylaldehyde benzoyl hydrazone**.

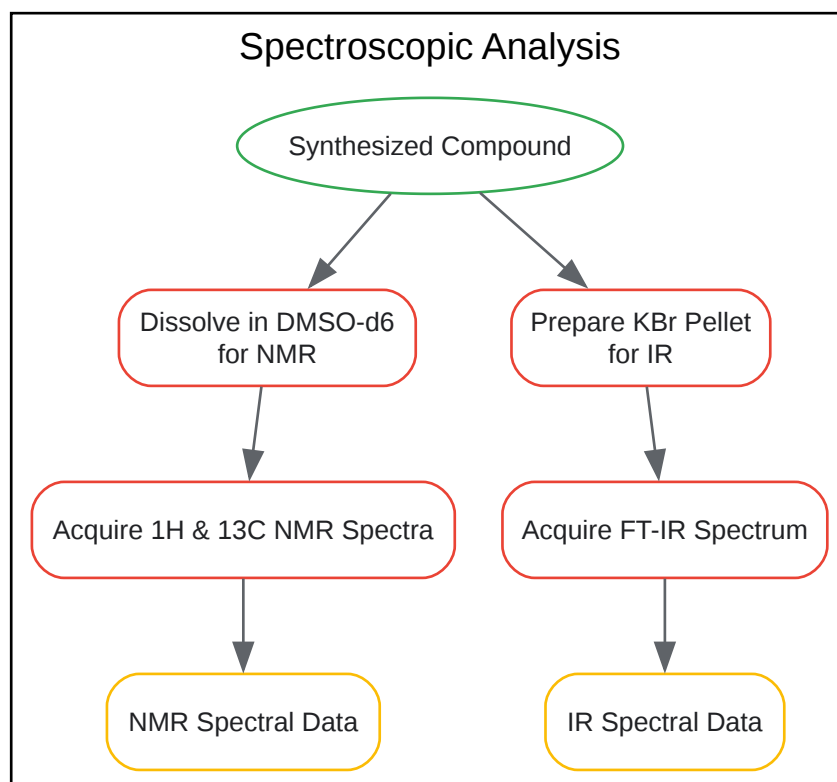
Spectroscopic Analysis

Instrumentation:

- NMR: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker AVANCE III-400).^{[3][4]} Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).^{[3][4]}
- IR: FT-IR spectra are recorded on a suitable spectrometer (e.g., Nicolet FT-IR Magna 750) using KBr pellets as the standard sample preparation technique.^[8]

Sample Preparation:

- NMR: A small amount of the purified compound is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube.
- IR: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.



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Caption: Workflow for the NMR and IR spectral analysis of the synthesized compound.

This guide provides a consolidated overview of the key NMR and IR spectral features of **Salicylaldehyde benzoyl hydrazone**, along with standardized protocols for its synthesis and analysis. The presented data and methodologies serve as a valuable resource for the unambiguous identification and characterization of this compound, supporting its application in medicinal chemistry and materials science.

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References

- 1. Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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